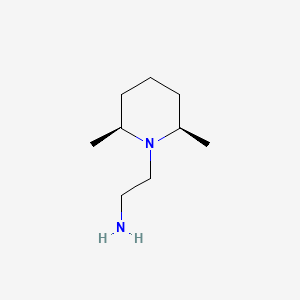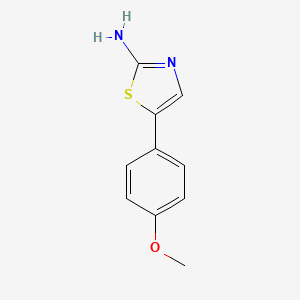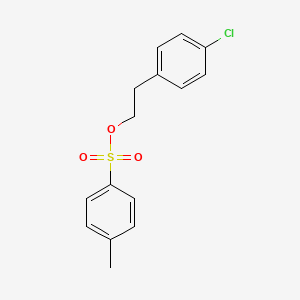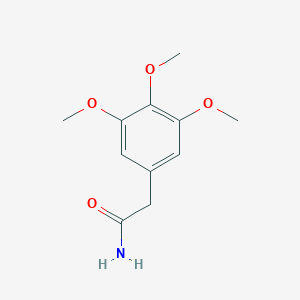
1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride is a synthetic organic compound that features a piperazine ring substituted with a benzodioxole moiety and a chloroethanone group
Vorbereitungsmethoden
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride typically involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2-chloroacetyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethanone group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The chloroethanone group can be hydrolyzed in the presence of water or aqueous base, yielding the corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate, chromium trioxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
- Substituted piperazines
- Carboxylic acid derivatives
- Various oxidation and reduction products
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has been investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. In the case of receptor binding, the compound can modulate receptor function by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as aldehyde dehydrogenases.
Receptors: It can interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl-1H-indole-2,3-dione: This compound also features a benzodioxole moiety and a piperazine ring but differs in its substitution pattern and functional groups.
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound has a pyrimidine ring instead of a chloroethanone group, leading to different chemical properties and biological activities.
Uniqueness: The presence of the chloroethanone group in this compound imparts unique reactivity and potential for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H17ClN2O3 |
|---|---|
Molekulargewicht |
296.75 g/mol |
IUPAC-Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C14H17ClN2O3/c15-8-14(18)17-5-3-16(4-6-17)9-11-1-2-12-13(7-11)20-10-19-12/h1-2,7H,3-6,8-10H2 |
InChI-Schlüssel |
PJMNMVAFIWUXCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B8806563.png)

![3-[2-(Methylsulfanyl)ethyl]piperazin-2-one](/img/structure/B8806573.png)
![2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol](/img/structure/B8806574.png)






![4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8806637.png)



